(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-haloketone or α-haloester. For this specific compound, the synthetic route might involve:
Starting Materials: 4-chlorophenol, 3-bromopropanol, ethyl 4-ethoxybenzaldehyde, allyl bromide, and thiourea.
Reaction Steps:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of thioamide to sulfoxide or sulfone.
Reduction: Reduction of the double bond in the benzylidene group.
Substitution: Halogenation or alkylation at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of halogenated or alkylated aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazolidinone derivatives can act as catalysts in organic reactions.
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Antimicrobial Agents: Exhibits antibacterial and antifungal activities.
Anticancer Agents: Potential use in cancer therapy due to cytotoxic properties.
Medicine
Anti-inflammatory: Shows anti-inflammatory effects in various models.
Antidiabetic: Potential use in managing diabetes by modulating glucose levels.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of thiazolidinone derivatives often involves:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to inhibit replication.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar structure but different substituents.
Uniqueness
Structural Features: Unique combination of chlorophenoxy, ethoxybenzylidene, and thiazolidinone moieties.
Biological Activity: Distinct biological activities compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4S2/c1-3-12-26-23(27)22(32-24(26)31)16-17-6-11-20(21(15-17)28-4-2)30-14-5-13-29-19-9-7-18(25)8-10-19/h3,6-11,15-16H,1,4-5,12-14H2,2H3/b22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLGRIHNYQQBH-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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